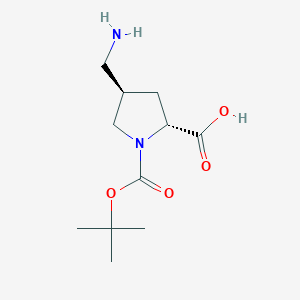

(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Aminomethylation: The aminomethyl group is introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Synthesis of Bioactive Compounds

The compound is widely used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce specific stereochemical configurations is crucial for the development of drugs with desired biological activities.

Case Study :

In a study published in Journal of Medicinal Chemistry, Boc-4-amino-pyrrolidine was utilized to synthesize potent inhibitors of a specific enzyme involved in cancer progression. The introduction of the pyrrolidine moiety enhanced the binding affinity and selectivity of the inhibitors compared to non-pyrrolidine analogs.

Peptide Synthesis

Boc-4-amino-pyrrolidine serves as a valuable amino acid derivative in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptide sequences.

Case Study :

A research article in Bioorganic & Medicinal Chemistry Letters demonstrated the successful incorporation of Boc-4-amino-pyrrolidine into a peptide sequence targeting neurodegenerative diseases. The modified peptide exhibited improved stability and bioavailability.

Drug Development

The compound has been explored for its potential in drug development, particularly in creating new analgesics and anti-inflammatory agents. Its structural similarity to known active compounds allows researchers to modify its structure systematically to enhance therapeutic efficacy.

Case Study :

In a recent investigation reported in European Journal of Medicinal Chemistry, derivatives of Boc-4-amino-pyrrolidine were synthesized and evaluated for their analgesic properties. Some derivatives showed comparable efficacy to established analgesics with reduced side effects.

Data Tables

作用机制

The mechanism by which (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing catalytic activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

相似化合物的比较

Similar Compounds

(2S,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activities due to its stereochemistry.

(2R,4R)-4-(aminomethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

(2R,4R)-4-(hydroxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Substitutes the aminomethyl group with a hydroxymethyl group, altering its reactivity and applications.

Uniqueness

The presence of the Boc protecting group in (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid provides stability and allows for selective deprotection, making it a versatile intermediate in organic synthesis. Its chiral nature also adds to its value in producing enantiomerically pure compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

生物活性

(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as an important intermediate in the synthesis of various pharmacologically active agents, particularly direct Factor Xa inhibitors like eribaxaban.

Chemical Structure and Properties

The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, which is crucial for its biological activity. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, facilitating the selective modification of amines.

Research indicates that this compound acts as an intermediate in the synthesis of direct Factor Xa inhibitors. These inhibitors play a significant role in anticoagulation therapy by selectively inhibiting the activity of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents thrombin formation and subsequent clot formation, making it valuable in the treatment and prevention of thromboembolic disorders.

Pharmacological Studies

- Inhibition of Factor Xa :

- Preclinical Evaluations :

-

Case Studies :

- A notable case study involved the use of eribaxaban, which is synthesized using this compound as an intermediate. Clinical trials indicated that eribaxaban significantly reduced the risk of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery compared to standard treatments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of this compound and its derivatives:

属性

IUPAC Name |

(2R,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。